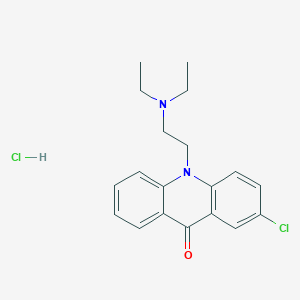

2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride

Description

2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride is a synthetic acridinone derivative characterized by a chloro substituent at position 2 and a 2-(diethylamino)ethyl side chain at position 10 of the acridine ring, with the compound existing in its hydrochloride salt form. This structural configuration enhances solubility and bioavailability, making it relevant in pharmaceutical and analytical applications. The compound is identified under CAS 97716-04-6 and is referenced as a pharmaceutical impurity in quality control contexts .

Properties

Molecular Formula |

C19H22Cl2N2O |

|---|---|

Molecular Weight |

365.3 g/mol |

IUPAC Name |

2-chloro-10-[2-(diethylamino)ethyl]acridin-9-one;hydrochloride |

InChI |

InChI=1S/C19H21ClN2O.ClH/c1-3-21(4-2)11-12-22-17-8-6-5-7-15(17)19(23)16-13-14(20)9-10-18(16)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |

InChI Key |

GHVZXJMUNDYJBR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31.Cl |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid Intermediate Preparation

The synthesis begins with Ullmann condensation between 2-chlorobenzoic acid and aniline derivatives (e.g., 4-methoxyaniline) under copper catalysis. For example:

Cyclization to Acridin-9(10H)-one Core

Cyclization of anthranilic acid derivatives is achieved using:

-

Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) at 120°C, yielding 1-chloro-4-nitro-9(10H)-acridinone .

| Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Polyphosphoric acid | 100 | 4 | 75–80 |

| Eaton’s reagent | 120 | 2 | 85–90 |

Stepwise Synthesis of Target Compound

N10-Alkylation of Acridin-9(10H)-one

The acridinone core undergoes alkylation with 2-(diethylamino)ethyl chloride under phase-transfer conditions:

-

1-Chloro-4-nitro-9(10H)-acridinone (1.0 eq) reacts with 2-(diethylamino)ethyl chloride (1.2 eq) in acetone using tetrabutylammonium bromide (0.1 eq) and K₂CO₃ (2.5 eq) at 60°C for 12 hours.

-

The product, 2-chloro-10-(2-(diethylamino)ethyl)-4-nitroacridin-9(10H)-one , is isolated via filtration and washed with methanol.

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine:

Hydrochloride Salt Formation

The free base is treated with methanesulfonic acid or HCl gas in methanol:

-

A solution of the amine in methanol is acidified with 1N methanolic HCl , precipitating the hydrochloride salt.

-

Recrystallization from chloroform-methanol yields orange crystals (mp 216–218°C).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalysts and Equivalents

-

Copper(I) iodide (5 mol%) with 1,10-phenanthroline (10 mol%) accelerates intramolecular O-arylation.

-

Excess 2-(diethylamino)ethyl chloride (1.2 eq) ensures complete alkylation.

Industrial-Scale Production Methods

Continuous Flow Reactors

Purification Techniques

-

High-performance liquid chromatography (HPLC) resolves isomers (e.g., 1-chloro vs. 3-chloro derivatives).

-

Lyophilization produces sterile powders for pharmaceutical use.

Characterization and Quality Control

Spectroscopic Data

Purity Standards

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Laboratory-scale | 70–75 | 95–98 | Limited |

| Industrial continuous | 85–90 | 98–99 | High |

Challenges and Mitigation Strategies

Isomer Formation

Chemical Reactions Analysis

Types of Reactions

2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced acridine derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted acridine derivatives.

Scientific Research Applications

2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

Biological Research: It is used as a fluorescent probe in biological assays to study cellular processes and interactions.

Material Science: The compound’s unique properties make it suitable for use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and topoisomerase enzymes, which are crucial for cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 10

The position 10 side chain significantly influences physicochemical and functional properties. Key comparisons include:

Analysis :

- The target compound’s diethylaminoethyl group enhances solubility and basicity compared to ethyl or carboxymethyl substituents.

Halogen Substituent Variations at Position 2

Halogen substituents impact electronic properties and reactivity:

Analysis :

Functional Group Modifications

Side-chain functional groups dictate applications:

Analysis :

- The acetamide derivative (C15H12N2O2) is used in immunomodulation, whereas the target compound’s tertiary amine side chain favors ionic interactions in biological systems .

- Methyl or arylmethylene groups reduce water solubility but may improve membrane permeability .

Biological Activity

2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride, a derivative of acridone, has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer research. This compound is part of a broader class of acridones known for their diverse pharmacological properties.

- Molecular Formula : C19H21ClN2O

- Molecular Weight : 328.84 g/mol

- CAS Number : 97716-04-6

- Structure : The compound features a chloro group and a diethylaminoethyl substituent, which may influence its biological activity.

Acridones, including 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride, are believed to exert their effects through several mechanisms:

- Inhibition of Nucleic Acid Synthesis : The planar structure allows intercalation with DNA, disrupting replication.

- Antimalarial Activity : Studies have shown that acridones can inhibit both liver and blood stages of Plasmodium parasites, making them promising candidates for malaria treatment .

- Cytotoxicity against Cancer Cells : Acridones have been reported to induce apoptosis in various cancer cell lines, potentially through the activation of apoptotic pathways .

Antimalarial Efficacy

Recent studies have highlighted the effectiveness of acridone derivatives against malaria:

- In vitro Studies : Compounds demonstrated picomolar inhibition against multi-drug resistant Plasmodium falciparum strains.

- In vivo Studies : Efficacy was observed in murine models, providing full protection against sporozoite-induced infections at low doses .

| Compound | Blood Stage IC50 (nM) | Cytotoxicity IC50 (nM) | Selectivity Index |

|---|---|---|---|

| 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one | 0.022 | 41 | >40000 |

Anticancer Activity

Acridone derivatives have also shown promise in cancer research:

- Cell Line Studies : They exhibit selective cytotoxicity toward various cancer cell lines while sparing normal cells.

- Mechanistic Insights : The compounds may induce cell cycle arrest and apoptosis through modulation of key signaling pathways.

Case Study 1: Antimalarial Activity

A study focused on the structural optimization of acridones revealed that modifications at the 10-position significantly enhance antimalarial activity. The lead compound exhibited an IC50 value in the low nanomolar range against P. falciparum, showcasing its potential as a therapeutic agent .

Case Study 2: Anticancer Potential

Another investigation evaluated the cytotoxic effects of various acridone derivatives on human cancer cell lines. The results indicated that certain substitutions led to increased potency and selectivity, with some compounds showing over 100-fold selectivity for cancer cells compared to normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the acridinone core. Key steps include:

- Chlorination : Introduce the chloro substituent at position 2 using reagents like POCl₃ under controlled temperatures (80–100°C) to avoid side reactions .

- Alkylation : Attach the diethylaminoethyl group via nucleophilic substitution. Catalysts such as K₂CO₃ or phase-transfer agents improve efficiency .

- Purification : Extract the base compound with chloroform, followed by acid-base partitioning to isolate the hydrochloride salt .

- Optimization : Monitor reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio of acridinone to alkylating agent) to achieve >85% yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : The acridinone core exhibits strong absorbance at 360–400 nm, useful for quantification .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.2–1.4 ppm (diethyl CH₃), δ 3.4–3.6 ppm (N-CH₂), and δ 8.2–8.5 ppm (aromatic protons) .

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (70:30) for purity assessment (retention time ~12 min) .

Q. How does the compound interact with biological macromolecules like DNA?

- Methodological Answer : The planar acridinone structure enables DNA intercalation, disrupting replication and transcription.

- Intercalation Assays : Use ethidium bromide displacement assays monitored via fluorescence quenching (λₑₓ = 510 nm, λₑₘ = 595 nm) .

- Thermal Denaturation Studies : Measure ΔTₘ (increase in DNA melting temperature) to confirm binding; ΔTₘ > 5°C indicates strong intercalation .

Q. What are the stability considerations for long-term storage of the hydrochloride salt?

- Methodological Answer :

- Storage : Preserve in airtight, light-resistant containers at 2–8°C. Hydroscopicity necessitates desiccants (e.g., silica gel) to prevent hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to detect decomposition products .

Advanced Research Questions

Q. How can contradictory results in DNA binding affinity assays be resolved?

- Methodological Answer : Variations may arise from substituent effects or experimental conditions.

- Control Experiments : Compare intercalation efficiency with unmodified acridinone derivatives .

- Buffer Optimization : Use Tris-HCl (pH 7.4) with 150 mM NaCl to mimic physiological conditions .

- Data Normalization : Express binding constants (Kₐ) relative to ethidium bromide (Kₐ = 1.0 × 10⁶ M⁻¹) for cross-study comparisons .

Q. What strategies improve regioselectivity during functionalization of the acridinone core?

- Methodological Answer :

- Directed Metallation : Use LiTMP (lithium tetramethylpiperidide) at -78°C to direct electrophilic substitution to position 10 .

- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) during alkylation .

Q. How can bioanalytical methods for quantifying this compound in biological matrices be validated?

- Linearity : Test over 0.1–50 µg/mL (R² > 0.995).

- Recovery : Spike plasma samples at low, medium, and high concentrations; recovery should be 85–115%.

- Precision : Intraday and interday CV < 15% for LLQC (Lower Limit of Quantification).

Q. What impurities are commonly observed in synthesized batches, and how are they profiled?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.